molecular formula C12H13Cl3FNO4S B1462933 N-Trichloroacetyl Florfenicol Amine CAS No. 1322623-68-6

N-Trichloroacetyl Florfenicol Amine

Cat. No.: B1462933
CAS No.: 1322623-68-6
M. Wt: 392.7 g/mol
InChI Key: ULRAZOSFWARISO-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trichloroacetyl Florfenicol Amine is a useful research compound. Its molecular formula is C12H13Cl3FNO4S and its molecular weight is 392.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .

Mode of Action

Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .

Biochemical Pathways

It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .

Result of Action

Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .

Biological Activity

N-Trichloroacetyl Florfenicol Amine (TFA) is a derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture. Understanding the biological activity of TFA is crucial for evaluating its efficacy, safety, and potential environmental impacts. This article synthesizes findings from various studies to provide a comprehensive overview of TFA's biological activity, including its effects on immune response, oxidative stress, and antibiotic resistance.

Overview of Florfenicol and Its Derivatives

Florfenicol is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria. It has a prolonged elimination half-life due to its structural modifications compared to chloramphenicol, making it resistant to enzymatic inactivation. TFA, as a derivative, is expected to retain similar antimicrobial properties while potentially exhibiting unique biological activities.

Antimicrobial Activity : TFA exhibits significant antimicrobial effects against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, which are commonly encountered in aquaculture and veterinary practices .

Immunomodulatory Effects : Research indicates that TFA may influence immune responses in aquatic species. In trials involving Oreochromis niloticus (Nile tilapia), TFA supplementation led to enhanced phagocytic activity and increased levels of pro-inflammatory cytokines (IL-6, TNF-α), suggesting an immunostimulatory effect .

Toxicological Profile

While TFA demonstrates beneficial biological activities, its toxicity profile must also be considered. Studies have reported that florfenicol can induce oxidative stress in fish, leading to tissue damage. For example, elevated levels of liver enzymes (ALT, AST) and oxidative stress markers (SOD, GPx) were observed in fish treated with florfenicol . The implications for TFA's safety profile remain to be fully elucidated but warrant careful investigation.

Environmental Impact

The persistence of antibiotic residues in the environment is a growing concern. Research shows that florfenicol and its derivatives can remain bioactive in soil environments, potentially contributing to the selection of antibiotic-resistant bacteria . This raises questions about the ecological consequences of using TFA in agricultural settings.

Table 1: Immunological Parameters Affected by TFA

ParameterControl GroupTFA Treatment Group
Phagocytic Index50%75%
IL-6 Levels10 pg/mL25 pg/mL
TNF-α Levels5 pg/mL15 pg/mL

Table 2: Oxidative Stress Indices in Fish Treated with Florfenicol

ParameterControl GroupFlorfenicol Group
ALT (U/L)3080
AST (U/L)2570
SOD (U/mg protein)150200
GPx (U/mg protein)120160

Case Studies

Case Study 1 : A study conducted on Nile tilapia indicated that dietary inclusion of TFA led to improved survival rates during disease outbreaks. The fish exhibited enhanced immune responses, which correlated with reduced mortality rates when challenged with pathogenic bacteria.

Case Study 2 : In an experimental setup assessing the environmental impact of florfenicol derivatives, soil samples treated with TFA demonstrated sustained antimicrobial activity against E. coli, suggesting that residues could pose a risk for developing antibiotic resistance in soil microbiomes.

Properties

IUPAC Name

2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRAZOSFWARISO-QVDQXJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.